5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester
Overview
Description
5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol, is known for its unique chemical structure and properties .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
Thiophene derivatives have been shown to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Preparation Methods
The synthesis of 5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester involves several steps. One common method includes the reaction of 5-acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid with methanol under acidic conditions to form the methyl ester derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of various substituted derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester can be compared with similar compounds such as:
Ethyl 2-acetamido-5-acetyl-4-methyl-3-thiophenecarboxylate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: This compound has a different core structure but shares the acetylamino and ester functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-5-8(11(15)16-4)10(12-7(3)14)17-9(5)6(2)13/h1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCVGTYMNXZDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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